molecular formula C32H28Cl4N4O6S2 B11096111 N-(2,4-dichlorophenyl)-N-[2-(4-{[(2,4-dichlorophenyl)(phenylsulfonyl)amino]acetyl}piperazin-1-yl)-2-oxoethyl]benzenesulfonamide

N-(2,4-dichlorophenyl)-N-[2-(4-{[(2,4-dichlorophenyl)(phenylsulfonyl)amino]acetyl}piperazin-1-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B11096111
M. Wt: 770.5 g/mol
InChI Key: AGCSMPPYYZIPJK-UHFFFAOYSA-N
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Description

N-(2,4-DICHLOROPHENYL)-N-[2-(4-{2-[2,4-DICHLORO(PHENYLSULFONYL)ANILINO]ACETYL}PIPERAZINO)-2-OXOETHYL]-1-BENZENESULFONAMIDE is a complex organic compound characterized by multiple chlorinated phenyl groups and sulfonamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DICHLOROPHENYL)-N-[2-(4-{2-[2,4-DICHLORO(PHENYLSULFONYL)ANILINO]ACETYL}PIPERAZINO)-2-OXOETHYL]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the chlorination of phenyl rings, followed by sulfonation to introduce sulfonamide groups. The intermediate compounds are then subjected to acylation and piperazine ring formation under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonation reactors, followed by purification steps such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed under basic conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-DICHLOROPHENYL)-N-[2-(4-{2-[2,4-DICHLORO(PHENYLSULFONYL)ANILINO]ACETYL}PIPERAZINO)-2-OXOETHYL]-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites, while the chlorinated phenyl rings may engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl 4-nitrophenyl ether
  • 2,4-Dichlorophenyl 2,4-dichlorobenzoate
  • 2,4-Dichlorophenol

Uniqueness

Compared to similar compounds, N-(2,4-DICHLOROPHENYL)-N-[2-(4-{2-[2,4-DICHLORO(PHENYLSULFONYL)ANILINO]ACETYL}PIPERAZINO)-2-OXOETHYL]-1-BENZENESULFONAMIDE is unique due to its complex structure, which includes multiple functional groups that confer diverse reactivity and potential applications. Its combination of chlorinated phenyl rings and sulfonamide groups makes it particularly versatile in various chemical and biological contexts.

Properties

Molecular Formula

C32H28Cl4N4O6S2

Molecular Weight

770.5 g/mol

IUPAC Name

N-[2-[4-[2-[N-(benzenesulfonyl)-2,4-dichloroanilino]acetyl]piperazin-1-yl]-2-oxoethyl]-N-(2,4-dichlorophenyl)benzenesulfonamide

InChI

InChI=1S/C32H28Cl4N4O6S2/c33-23-11-13-29(27(35)19-23)39(47(43,44)25-7-3-1-4-8-25)21-31(41)37-15-17-38(18-16-37)32(42)22-40(30-14-12-24(34)20-28(30)36)48(45,46)26-9-5-2-6-10-26/h1-14,19-20H,15-18,21-22H2

InChI Key

AGCSMPPYYZIPJK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3)C(=O)CN(C4=C(C=C(C=C4)Cl)Cl)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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